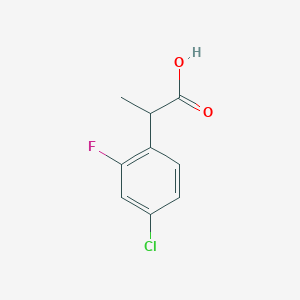

2-(4-Chloro-2-fluorophenyl)propanoic acid

Description

Contextualization within Halogenated Arylpropanoic Acid Chemistry

Halogenated arylpropanoic acids are a subclass of aromatic carboxylic acids characterized by the presence of one or more halogen atoms on the aromatic ring. The nature and position of the halogen substituent significantly modulate the compound's acidity, lipophilicity, and susceptibility to nucleophilic or electrophilic attack. The introduction of halogen atoms, particularly fluorine and chlorine, can enhance the metabolic stability of drug candidates and influence their binding affinity to biological targets. researchgate.netnih.gov In the context of 2-(4-Chloro-2-fluorophenyl)propanoic acid, the electron-withdrawing effects of the chloro and fluoro groups are expected to increase the acidity of the carboxylic acid compared to its non-halogenated counterpart, phenylpropanoic acid.

Significance of Phenylpropanoic Acid Derivatives in Organic Synthesis and Mechanistic Studies

Phenylpropanoic acid and its derivatives are valuable building blocks in organic synthesis. wikipedia.org They serve as precursors for the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and fragrances. The carboxylic acid group can be readily converted into other functional groups, such as esters, amides, and alcohols, providing a versatile handle for molecular elaboration. Furthermore, the α-carbon of 2-arylpropanoic acids is a chiral center, and the enantioselective synthesis and separation of these compounds are of great interest, as different enantiomers often exhibit distinct biological activities. orientjchem.org From a mechanistic standpoint, these compounds are often employed in studies of reaction mechanisms, particularly those involving the carboxyl group or the aromatic ring.

Scope and Research Imperatives for this compound Studies

The specific substitution pattern of this compound presents several avenues for research. The interplay of the ortho-fluoro and para-chloro substituents on the reactivity of the aromatic ring and the propanoic acid side chain is a key area of investigation. Research imperatives for this compound include the development of efficient and stereoselective synthetic routes, the exploration of its utility as a building block in the synthesis of novel bioactive molecules, and the investigation of its chemical properties and reaction mechanisms. Understanding these aspects will enable the full exploitation of this compound as a tool in organic chemistry and drug discovery.

Physicochemical Properties of this compound and Related Analogues

| Property | 2-(4-chlorophenyl)propanoic acid | 2-(4-fluorophenyl)propanoic acid | This compound (Estimated) |

| Molecular Formula | C₉H₉ClO₂ chemspider.com | C₉H₉FO₂ sigmaaldrich.com | C₉H₈ClFO₂ |

| Molecular Weight | 184.62 g/mol chemspider.com | 168.17 g/mol sigmaaldrich.com | 202.60 g/mol |

| Melting Point | 55-59 °C chemsynthesis.com | Data not available | Likely a solid at room temperature with a melting point intermediate to or higher than the monosubstituted analogues. |

| Boiling Point | 121-126 °C at 0.2 mmHg chemsynthesis.com | Data not available | Expected to be higher than the monosubstituted analogues due to increased molecular weight and polarity. |

| Acidity (pKa) | Data not available | Data not available | Expected to be a stronger acid than phenylpropanoic acid due to the electron-withdrawing nature of the halogen substituents. |

| Appearance | Data not available | Liquid, Semi-Solid, or Solid sigmaaldrich.com | Likely a white to off-white solid. |

Detailed Research Findings

Due to the limited specific research on this compound, this section will discuss potential research applications and mechanistic studies based on the known chemistry of related halogenated arylpropanoic acids.

The synthesis of 2-arylpropanoic acids can be achieved through various methods, including the direct methylation of arylacetic acid derivatives and the ruthenium-catalyzed chemoselective oxidation of furan rings. orgsyn.orgepa.gov For this compound, a plausible synthetic route could involve the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene, followed by subsequent reactions to introduce the propanoic acid moiety.

In the realm of medicinal chemistry, arylpropanoic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.orgresearchgate.net The introduction of halogen atoms can significantly impact the pharmacological profile of these molecules. researchgate.netnih.gov Therefore, this compound could serve as a key intermediate in the synthesis of novel anti-inflammatory agents or other potential therapeutic compounds. Its unique substitution pattern may lead to altered selectivity for cyclooxygenase (COX) enzymes or other biological targets. nih.gov

From a mechanistic perspective, the presence of two different halogen atoms on the phenyl ring of this compound makes it an interesting substrate for studying nucleophilic aromatic substitution reactions and other transformations of the aromatic ring. The relative reactivity of the positions ortho and para to the propanoic acid side chain, as influenced by the competing electronic effects of the chloro and fluoro substituents, could be a subject of detailed mechanistic investigation.

Structure

3D Structure

Properties

Molecular Formula |

C9H8ClFO2 |

|---|---|

Molecular Weight |

202.61 g/mol |

IUPAC Name |

2-(4-chloro-2-fluorophenyl)propanoic acid |

InChI |

InChI=1S/C9H8ClFO2/c1-5(9(12)13)7-3-2-6(10)4-8(7)11/h2-5H,1H3,(H,12,13) |

InChI Key |

WKVHDZMINAEEPU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Cl)F)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 2 4 Chloro 2 Fluorophenyl Propanoic Acid

Stereoselective Synthesis Approaches for 2-Arylpropanoic Acids

The biological activity of 2-arylpropanoic acids is often confined to a single enantiomer. Consequently, developing synthetic routes that selectively produce the desired stereoisomer is a critical goal. Asymmetric hydrogenation and enzymatic deracemization represent two powerful strategies to achieve high enantiopurity.

Asymmetric Hydrogenation Protocols for Arylpropanoic Acids

Asymmetric hydrogenation is a premier method for producing chiral α-substituted propanoic acids from their α,β-unsaturated precursors. nih.gov This technique utilizes transition metal catalysts coordinated to chiral ligands to achieve high levels of stereocontrol.

Historically, noble metals like rhodium and ruthenium have been at the forefront of this field. For instance, ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complexes are highly effective for the hydrogenation of unsaturated carboxylic acids, delivering products with excellent enantioselectivity (up to 99% enantiomeric excess, or ee). tandfonline.com However, these processes can require high pressures, which may limit their practicality. tandfonline.com More recently, significant progress has been made using catalysts based on more earth-abundant metals, such as nickel. nih.gov Efficient nickel-catalyzed asymmetric hydrogenation of α-substituted acrylic acids can afford the corresponding chiral propanoic acids with outstanding results, achieving up to 99.4% ee and high substrate-to-catalyst ratios. nih.gov

The choice of catalyst, ligand, and reaction conditions is crucial for success. Iridium-based catalysts, for example, have shown high performance in the hydrogenation of a wide array of non-chelating olefins with varied substitution patterns. ub.edu The mechanism of these reactions is well-studied and involves the formation of a metal-hydride species that delivers hydrogen across the double bond in a stereocontrolled manner. mdpi.com

| Catalyst System | Substrate Type | Typical Enantiomeric Excess (ee) | Key Features |

|---|---|---|---|

| Ruthenium-BINAP | Unsaturated Carboxylic Acids | Up to 99% tandfonline.com | Highly effective but may require high pressure. tandfonline.com |

| Nickel-Chiral Ligand | α-Aryl/Alkyl-substituted Acrylic Acids | Up to 99.4% nih.gov | Uses earth-abundant metal, high efficiency. nih.gov |

| Iridium-P,N Ligands (e.g., MaxPHOX) | Di-, Tri-, and Tetrasubstituted Olefins | Up to 99% ub.edu | Broad substrate scope, effective for non-chelating olefins. ub.edu |

| Cinchona-Modified Palladium | Atropic Acids | Up to 87% tandfonline.com | Heterogeneous catalyst, environmentally friendly. tandfonline.com |

Enzymatic Deracemization and Enantioselective Production of Chiral Hydroxy Acids

Biocatalysis offers an environmentally benign and highly selective alternative for producing single-enantiomer compounds. Enzymes operate under mild conditions and exhibit remarkable chemo-, regio-, and enantioselectivity. mdpi.com

Enzymatic deracemization, often achieved through kinetic resolution, is a widely used technique. In this process, an enzyme selectively acts on one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate from the modified product. Lipases are the most utilized enzymes for this purpose. almacgroup.com For example, the lipase (B570770) B from Candida antarctica (CALB) and lipases from Pseudomonas species are effective in the kinetic resolution of racemic 2-arylpropanoic acids and their esters through selective esterification or hydrolysis. nih.govresearchgate.net This method can yield products with enantiomeric excess values exceeding 99%. researchgate.net The unreacted ester and the produced carboxylic acid can be separated, providing access to both enantiomers. mdpi.comalmacgroup.com

Another powerful enzymatic strategy involves the enantioselective production of chiral α-hydroxy acids, which are valuable synthetic intermediates. This can be accomplished through the highly enantioselective oxidation of racemic α-hydroxy acids using α-hydroxyacid dehydrogenases or the enantioselective reduction of α-keto carbonyl compounds by α-ketocarbonyl reductases. These enzymatic transformations can produce optically active α-hydroxy carbonyl compounds, which can be further converted to the desired propanoic acids.

| Enzyme | Reaction Type | Example Substrate | Outcome |

|---|---|---|---|

| Lipase B from Candida antarctica (CALB) | Kinetic Resolution (Esterification) | (R,S)-Flurbiprofen | High ee (89.6%) for the R-ester. nih.gov |

| Lipase from Pseudomonas sp. | Kinetic Resolution (Hydrolysis/Esterification) | Racemic 2-arylpropanoic acids | Products with >99% ee. researchgate.net |

| Lipase from Burkholderia cepacia | Kinetic Resolution (Hydrolysis) | Racemic arylcarboxylic acid esters | Selective hydrolysis of one enantiomer. mdpi.com |

| Lipoprotein Lipase from Burkholderia sp. | Kinetic Resolution (Hydrolysis) | α-Sulfinyl esters | High yield and enantiomeric ratio. nih.gov |

Halogenation and Decarboxylative Halogenation in Aryl Acid Synthesis

The conversion of carboxylic acids into organic halides is a fundamental transformation in organic synthesis. nih.gov Decarboxylative halogenation, where a carboxyl group is replaced by a halogen, is particularly valuable as it can provide access to aryl halides that are difficult to obtain through direct aromatic halogenation. nih.govacs.org

Investigation of Reaction Mechanisms in Decarboxylative Halogenation

Aryl carboxylic acids are abundant and stable, making them attractive precursors for aryl halides. nih.govprinceton.edu Recent advances have led to the development of general catalytic methods for the direct decarboxylative halogenation of (hetero)aryl carboxylic acids under mild conditions. princeton.edu A unified strategy developed by MacMillan and coworkers utilizes a copper catalyst and visible light to generate a key aryl radical intermediate via a Ligand-to-Metal Charge Transfer (LMCT) mechanism. princeton.eduthieme-connect.com

The proposed mechanism involves the following key steps:

Formation of a Copper(II)-Carboxylate Complex : The aryl carboxylic acid coordinates with a copper(II) salt.

Ligand-to-Metal Charge Transfer (LMCT) : Upon irradiation with light, an electron is transferred from the carboxylate ligand to the copper(II) center, generating an aryloxycarbonyl radical and a copper(I) species.

Decarboxylation : The highly unstable aryloxycarbonyl radical rapidly loses carbon dioxide (CO₂) to form a reactive aryl radical.

Divergent Halogenation Pathways : This common aryl radical intermediate can then be trapped by a halogen source through two distinct pathways depending on the halogen. princeton.edu

Atom Transfer : For bromination and iodination, the aryl radical abstracts a halogen atom from the halogen source.

Copper-Mediated Bond Formation : For chlorination and fluorination, the aryl radical is captured by the copper catalyst, followed by reductive elimination to form the aryl-halide bond. princeton.edu

This photoredox-catalyzed approach avoids the harsh conditions often required for thermal decarboxylation and tolerates a wide range of functional groups, including both electron-rich and electron-poor substrates. nih.govresearchgate.netdntb.gov.ua The in situ formation of an acyl hypohalite intermediate has also been proposed to facilitate the decarboxylation by preventing unproductive side reactions. nih.govresearchgate.net

Friedel-Crafts Acylation and Related Ring-Forming Reactions

The Friedel-Crafts reaction is a cornerstone of organic chemistry for attaching substituents to an aromatic ring. The acylation variant is particularly useful for synthesizing aryl ketones, which are precursors to many complex molecules.

Intramolecular Cyclization Pathways for 3-Arylpropionic Acids

Intramolecular Friedel-Crafts acylation is a powerful method for constructing polycyclic compounds, particularly for forming five- and six-membered rings. masterorganicchemistry.com In the context of arylpropionic acids, 3-arylpropionic acids can undergo intramolecular cyclization to yield cyclic ketones like 1-indanones (from 3-phenylpropanoic acid) or 1-tetralones (from 4-phenylbutanoic acid). researchgate.net

This reaction is typically promoted by strong acids, which act as both catalyst and solvent. The acid protonates the carboxylic acid group, facilitating the formation of a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring within the same molecule, leading to ring closure. masterorganicchemistry.com While traditional conditions can be harsh, greener procedures using non-conventional energy sources like microwaves or ultrasound have been developed to improve efficiency and reduce environmental impact. researchgate.net Furthermore, simply dissolving an arylalkyl acid chloride in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) has been shown to promote intramolecular Friedel-Crafts acylation without the need for any additional catalysts. nih.gov This methodology is effective for a wide range of substrates and simplifies product isolation. nih.gov

Derivatization Strategies and Functional Group Interconversions

The chemical scaffold of 2-(4-chloro-2-fluorophenyl)propanoic acid offers a versatile platform for a variety of chemical modifications. These transformations are pivotal in the development of new chemical entities with potential applications in pharmaceuticals and materials science. The primary sites for derivatization include the carboxylic acid moiety and the halogen substituents on the phenyl ring.

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a prime site for derivatization, readily undergoing esterification and amidation to produce a diverse range of derivatives. These reactions are fundamental in altering the physicochemical properties of the parent molecule, such as solubility, lipophilicity, and metabolic stability.

| Reactant (Alcohol) | Catalyst | Typical Conditions | Product |

| Methanol (B129727) | Sulfuric Acid | Reflux | Methyl 2-(4-chloro-2-fluorophenyl)propanoate |

| Ethanol (B145695) | Hydrochloric Acid | Reflux | Ethyl 2-(4-chloro-2-fluorophenyl)propanoate |

| Isopropanol | p-Toluenesulfonic Acid | Dean-Stark reflux | Isopropyl 2-(4-chloro-2-fluorophenyl)propanoate |

Amidation of the carboxylic acid moiety introduces an amide bond, a critical functional group in many biologically active molecules. This transformation is typically carried out by activating the carboxylic acid followed by reaction with a primary or secondary amine. A variety of coupling reagents are available to facilitate this reaction, minimizing side reactions and preserving the stereochemistry of the reactants. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. nih.gov Another approach involves the in-situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine, which can efficiently activate carboxylic acids for amidation at room temperature. nih.gov

| Amine | Coupling Reagent | Additive | Typical Solvent | Product |

| Ammonia | EDC | HOBt | Dichloromethane (DCM) | 2-(4-chloro-2-fluorophenyl)propanamide |

| Benzylamine (B48309) | DCC | DMAP | Tetrahydrofuran (THF) | N-benzyl-2-(4-chloro-2-fluorophenyl)propanamide |

| Morpholine | HATU | DIPEA | Dimethylformamide (DMF) | (2-(4-chloro-2-fluorophenyl)propanoyl)morpholine |

Transformations Involving Halogen Substituents on the Phenyl Ring

The chloro and fluoro substituents on the phenyl ring of this compound can also be sites for further chemical transformations, although these are generally more challenging than reactions at the carboxylic acid group. Nucleophilic aromatic substitution (SNAr) is a potential pathway for modifying these halogen substituents.

In a typical SNAr reaction, a nucleophile attacks the aromatic ring at the carbon bearing a leaving group (in this case, a halogen), forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negative charge of the intermediate. libretexts.org While the propanoic acid side chain is not a strong electron-withdrawing group, the combined inductive effects of the halogens can influence the reactivity of the ring.

The relative reactivity of the halogens in SNAr reactions is generally F > Cl > Br > I, due to the high electronegativity of fluorine which polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack. nih.gov However, the C-F bond is also the strongest, making fluoride (B91410) a poor leaving group. In the case of this compound, the fluorine atom is ortho to the propanoic acid side chain, while the chlorine atom is para. The position of these substituents, along with the reaction conditions, will determine which halogen is more likely to be substituted. For example, a strong nucleophile might preferentially displace the chlorine atom, which is a better leaving group, especially if the reaction conditions can overcome the lower electrophilicity of the carbon-chlorine bond compared to the carbon-fluorine bond.

It is important to note that specific examples of halogen transformations on this compound are not well-documented in the available literature. The feasibility and outcome of such reactions would require experimental investigation.

Synthesis of Advanced Intermediates Bearing the this compound Scaffold

The this compound scaffold is a valuable building block in medicinal chemistry for the synthesis of more complex and biologically active molecules. nih.govgoogle.com The derivatization of the carboxylic acid group, as discussed in section 2.4.1, is a key strategy for incorporating this scaffold into larger molecular frameworks.

For example, the corresponding amides and esters can serve as advanced intermediates in the synthesis of potential drug candidates. The introduction of different amine or alcohol fragments allows for the exploration of a wide chemical space and the optimization of structure-activity relationships. While specific examples detailing the use of this compound in the synthesis of named advanced intermediates are scarce in the public domain, its structural similarity to other profens suggests its potential utility in this area. Phenylpropanoic acid derivatives are known to be key components in a variety of therapeutic agents. nih.gov

Green Chemistry Principles in the Synthesis of Substituted Phenylpropanoic Acids

The application of green chemistry principles to the synthesis of substituted phenylpropanoic acids, including this compound, is an area of growing importance aimed at reducing the environmental impact of chemical manufacturing. researchgate.net Key green chemistry metrics, such as atom economy, E-factor (Environmental Factor), and Process Mass Intensity (PMI), are used to evaluate the sustainability of synthetic routes. nih.govmdpi.com

Several strategies can be employed to make the synthesis of these compounds greener:

Catalysis: The use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. For instance, in esterification reactions, solid acid catalysts can be used as recyclable and less corrosive alternatives to strong mineral acids. rsc.org

Solvent Selection: The choice of solvent has a significant impact on the environmental footprint of a chemical process. The use of greener solvents, such as water, supercritical fluids, or bio-derived solvents, is encouraged. nih.gov Solvent-free reaction conditions are an even more desirable alternative where feasible. researchgate.net

Energy Efficiency: Employing energy-efficient methods, such as microwave-assisted synthesis, can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key principle. Reactions with high atom economy, such as addition reactions, are preferred over those that generate significant amounts of byproducts. nih.gov

Renewable Feedstocks: While the synthesis of many aromatic compounds still relies on petrochemical feedstocks, research into the use of renewable resources is an active area of green chemistry.

The BHC ibuprofen (B1674241) synthesis is a classic example of the successful application of green chemistry principles to the production of a profen. The original six-step process had a low atom economy and generated significant waste. The redesigned three-step catalytic process dramatically improved the atom economy and reduced waste, making it a much more sustainable manufacturing route. ethz.ch Similar principles can and should be applied to the synthesis of other substituted phenylpropanoic acids like this compound.

| Green Chemistry Principle | Application in Phenylpropanoic Acid Synthesis |

| Catalysis | Use of solid acid catalysts for esterification; transition metal catalysts for cross-coupling reactions. |

| Benign Solvents | Replacement of hazardous solvents like chlorinated hydrocarbons with greener alternatives like ethanol or water. |

| Energy Efficiency | Microwave-assisted synthesis to reduce reaction times and energy consumption. |

| Atom Economy | Designing synthetic routes with fewer steps and higher incorporation of starting materials into the final product. |

Theoretical and Computational Investigations of 2 4 Chloro 2 Fluorophenyl Propanoic Acid

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and geometric parameters. By approximating the many-electron Schrödinger equation, DFT methods like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets such as 6-31G* or 6-311G++(d,p) can determine the ground-state optimized geometry and electronic properties of molecules like 2-(4-Chloro-2-fluorophenyl)propanoic acid. researchgate.netnih.govnih.gov

These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles. For instance, the geometry of the phenyl ring and the propanoic acid side chain, including the chiral center, can be precisely determined. Electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com

Table 1: Representative DFT-Calculated Geometrical Parameters for a Halogenated 2-Arylpropanoic Acid Structure

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G++(d,p)) |

| Bond Lengths | C-Cl | ~1.75 Å |

| C-F | ~1.36 Å | |

| C=O (carbonyl) | ~1.21 Å | |

| O-H (hydroxyl) | ~0.97 Å | |

| Bond Angles | C-C-Cl | ~119.5° |

| C-C-F | ~118.8° | |

| O=C-O | ~122.0° | |

| Dihedral Angle | C(Aryl)-C(Aryl)-C(α)-C(Carboxyl) | Varies with conformation |

| Note: This data is illustrative for a typical compound in this class, as specific published values for this compound are not available. |

The flexibility of the propanoic acid side chain relative to the phenyl ring means that this compound can exist in multiple conformations. Conformational analysis using DFT involves calculating the potential energy surface by systematically rotating the key dihedral angles to identify stable, low-energy conformers. mdpi.com For this molecule, a key dihedral angle is the one defining the orientation of the carboxylic acid group with respect to the substituted phenyl ring.

Computational studies on similar fluorinated carboxylic acids have shown that molecules can adopt several stable conformations with small energy differences between them. mdpi.com The global minimum energy conformation represents the most probable structure of the molecule in the gas phase. The identification of these energy minima is crucial, as the biological activity of a molecule can be dependent on its ability to adopt a specific conformation to fit into a receptor's binding site.

Conceptual DFT provides a framework for quantifying chemical reactivity. Reactivity descriptors derived from changes in electron density help predict how a molecule will interact with others. The Fukui function, f(r), is a primary local reactivity descriptor that identifies the most reactive sites within a molecule for nucleophilic and electrophilic attacks. researchgate.netsemanticscholar.org

The Fukui function is calculated for each atomic site in the molecule:

f+(r) measures the reactivity towards a nucleophilic attack (where the molecule accepts an electron).

f-(r) measures the reactivity towards an electrophilic attack (where the molecule donates an electron). researchgate.net

By calculating the condensed Fukui indices for each atom in this compound, one can pinpoint the regions most susceptible to reaction. For example, the carbonyl carbon of the carboxylic acid group is typically a primary site for nucleophilic attack, while the oxygen atoms and the electron-rich aromatic ring are potential sites for electrophilic attack. The dual descriptor, another powerful tool, can unambiguously distinguish between nucleophilic and electrophilic regions of the molecule. researchgate.net

Table 2: Illustrative Fukui Function Indices for Key Atomic Sites

| Atom | Site Description | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | Predicted Reactivity |

| C (carbonyl) | Carboxylic Acid | High | Low | Electrophilic |

| O (carbonyl) | Carboxylic Acid | Low | High | Nucleophilic |

| O (hydroxyl) | Carboxylic Acid | Low | High | Nucleophilic |

| C (Aryl, C-Cl) | Phenyl Ring | Moderate | Low | Electrophilic |

| C (Aryl, C-F) | Phenyl Ring | Moderate | Low | Electrophilic |

| Note: Values are qualitative and represent expected trends for this type of molecule based on conceptual DFT principles. |

While DFT is excellent for studying isolated molecules, QM/MM methods are employed to study a molecule's behavior within a large system, such as a protein binding site or a solvent environment. In this hybrid approach, the chemically active region (e.g., the ligand, this compound) is treated with a high-accuracy quantum mechanics (QM) method, while the surrounding environment (protein, solvent) is treated with a computationally less expensive molecular mechanics (MM) force field.

This approach is particularly valuable for studying halogen interactions, such as halogen bonding. The chlorine atom on the phenyl ring of the molecule has an anisotropic distribution of electron density, creating a region of positive electrostatic potential (a σ-hole) opposite the C-Cl bond. This σ-hole can form a favorable, non-covalent interaction with a nucleophilic atom (like an oxygen atom from a protein backbone). QM/MM simulations can accurately model the energetics and geometry of these halogen bonds, providing insight into the molecule's binding affinity and specificity.

Molecular Dynamics Simulations and Intermolecular Interactions of Halogenated Ligands

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing a dynamic picture of intermolecular interactions. An MD simulation of this compound, either in a solvent or interacting with a biological macromolecule, can reveal key non-covalent interactions that govern its behavior. dovepress.com

These simulations can track the formation and lifetime of hydrogen bonds, particularly those involving the carboxylic acid group, which can act as both a hydrogen bond donor (O-H) and acceptor (C=O). Furthermore, MD is essential for studying halogen bonding and other van der Waals interactions between the halogenated phenyl ring and its surroundings. Analysis of the simulation trajectory can yield metrics like the Radial Distribution Function (RDF), which provides information on the probability of finding atoms at a certain distance from each other, highlighting stable intermolecular contacts.

Prediction of Spectroscopic Parameters from Theoretical Models

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, vibrational frequencies corresponding to infrared (IR) and Raman spectra are commonly calculated. nih.govnih.gov

The calculation involves optimizing the molecular geometry and then computing the second derivatives of the energy with respect to atomic positions to determine the harmonic vibrational frequencies. These calculated frequencies often have a systematic error compared to experimental values, so they are typically scaled using established scaling factors to improve agreement. researchgate.net The predicted spectrum allows for the assignment of specific vibrational modes to the observed experimental peaks, such as the characteristic C=O stretch of the carboxylic acid, the C-Cl and C-F stretching modes, and various aromatic ring vibrations. mit.edu

Table 3: Representative Predicted Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Functional Group | Typical Calculated (Scaled) Wavenumber (cm⁻¹) |

| O-H stretch | Carboxylic Acid | ~3500-3550 (monomer) |

| C=O stretch | Carboxylic Acid | ~1730-1760 |

| C-C stretch | Aromatic Ring | ~1450-1600 |

| C-F stretch | Fluoro-Aromatic | ~1200-1250 |

| C-Cl stretch | Chloro-Aromatic | ~1050-1100 |

| Note: These are typical frequency ranges for the specified functional groups and are for illustrative purposes. |

Advanced Spectroscopic Characterization and Absolute Stereochemistry of 2 4 Chloro 2 Fluorophenyl Propanoic Acid

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. nih.gov These methods are highly sensitive to the three-dimensional arrangement of atoms, making them invaluable for determining absolute configuration. nih.gov

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength, corresponding to electronic transitions. The resulting spectrum, with positive or negative peaks known as Cotton effects (CEs), is a unique fingerprint of a molecule's absolute configuration. nih.gov

For 2-(4-chloro-2-fluorophenyl)propanoic acid, the aromatic chromophore is the primary contributor to the ECD spectrum. The determination of its absolute configuration via ECD involves comparing the experimentally measured spectrum with a theoretically predicted spectrum generated through quantum-chemical calculations. Typically, the computational process involves:

A conformational search to identify the most stable low-energy conformers of the molecule.

Calculation of the ECD spectrum for each conformer.

Averaging the calculated spectra based on the Boltzmann population of each conformer to produce a final theoretical spectrum for a specific enantiomer (e.g., the (S)-enantiomer).

The experimental spectrum of an enantiomer is then compared to the calculated spectrum. A good match allows for the confident assignment of its absolute configuration. nih.gov The enantiomer of the tested sample will exhibit a mirror-image ECD spectrum. nih.gov

Table 1: ECD Data Interpretation for Absolute Configuration

| Parameter | Description | Role in Assignment |

| Wavelength (nm) | Wavelength of maximum absorption for a Cotton effect. | Corresponds to specific electronic transitions within the chromophore. |

| Sign (+/-) | Sign of the Cotton effect (positive or negative). | Highly sensitive to the chiral environment; the sequence of signs is a key feature for matching experimental and theoretical spectra. |

| Intensity (Δε) | Molar circular dichroism, representing the magnitude of the differential absorption. | Dependent on the nature of the electronic transition and the molecular conformation. |

Vibrational Circular Dichroism (VCD) is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. VCD spectroscopy provides detailed information about the stereochemistry of a molecule, as it is sensitive to the vibrational modes of the entire structure. nih.govrsc.org

The analysis of this compound using VCD would follow a similar methodology to ECD. nih.gov The experimental VCD spectrum, typically measured in the mid-infrared region (e.g., 2000-900 cm⁻¹), is compared with the spectrum predicted by ab initio or density functional theory (DFT) calculations. nih.gov A significant advantage of VCD is the large number of vibrational bands, which can provide a more detailed and robust fingerprint for comparison.

In studies of similar chiral acids, intermolecular hydrogen bonding can complicate spectral interpretation. nih.gov To mitigate this, the carboxylic acid is often converted to its methyl ester, which eliminates the hydrogen bonding effects and simplifies the conformational landscape, leading to a more straightforward correlation between experimental and calculated spectra. nih.gov The absolute configuration of the ester can be unambiguously determined, which in turn confirms the configuration of the parent acid. nih.gov

Optical rotation is the measurement of the angle to which a chiral compound rotates the plane of polarized light. This property is measured using a polarimeter, typically at a standard wavelength like the sodium D-line (589 nm). libretexts.org The result is expressed as the specific rotation [α], a characteristic physical constant for a given chiral molecule under specific conditions (concentration, solvent, temperature, and wavelength). libretexts.org

The two enantiomers of a chiral compound will rotate the plane of polarized light by equal amounts but in opposite directions. libretexts.org One enantiomer is dextrorotatory (+), and the other is levorotatory (-). While optical rotation measurement is a fundamental tool for distinguishing between enantiomers and assessing enantiomeric purity, the sign of rotation (+ or -) does not directly correlate with the (R) or (S) designation of the absolute configuration. This assignment must be established by comparison with a known standard or through other techniques like ECD, VCD, or X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structural elucidation. While NMR spectra of enantiomers in an achiral solvent are identical, specific NMR methods can be employed for stereochemical analysis and enantiodifferentiation.

A powerful NMR method for distinguishing between enantiomers involves the use of Chiral Solvating Agents (CSAs). nih.govnih.gov A CSA is an enantiomerically pure compound that forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different magnetic environments, resulting in separate, distinguishable signals (chemical shift non-equivalence) in the NMR spectrum for the R and S enantiomers of the analyte. semmelweis.hufrontiersin.org

For a racemic sample of this compound, adding a suitable CSA would lead to the splitting of one or more proton signals into two distinct sets. For example, the signal for the proton at the chiral center (the α-proton) might appear as two separate quartets instead of one. The relative integration of these separated signals directly corresponds to the ratio of the enantiomers in the sample, allowing for the determination of enantiomeric excess (ee). frontiersin.org Various types of CSAs, such as those based on BINOL-amino alcohols, are effective for the chiral discrimination of carboxylic acids. nih.govfrontiersin.org

Table 2: Principles of NMR Enantiodifferentiation with CSAs

| Step | Process | NMR Observation |

| 1. Sample Prep | A racemic or scalemic mixture of the analyte is dissolved in an NMR solvent (e.g., CDCl₃) with an enantiomerically pure CSA. | A single set of signals is observed for the analyte before adding the CSA. |

| 2. Complexation | The (R)-analyte and (S)-analyte interact with the (R)-CSA (for example) to form two different diastereomeric complexes: [(R)-analyte...(R)-CSA] and [(S)-analyte...(R)-CSA]. | No direct observation of the complexes themselves. |

| 3. Spectral Splitting | Due to the different spatial arrangements of the diastereomeric complexes, the chemical environments of the analyte's nuclei become non-equivalent. | Key signals of the analyte (e.g., α-proton, methyl protons) split into two distinct signals or multiplets. |

| 4. Quantification | The integral ratio of the separated signals is calculated. | This ratio directly provides the enantiomeric ratio of the analyte in the sample. |

¹H NMR Predictions: The proton NMR spectrum is expected to show distinct signals for the methyl, methine, and aromatic protons.

-CH₃ group: This would appear as a doublet, due to coupling with the adjacent methine proton (n+1 rule, 1+1=2).

-CH- group (α-proton): This would appear as a quartet, due to coupling with the three protons of the adjacent methyl group (n+1 rule, 3+1=4).

Aromatic protons: The substituted benzene (B151609) ring has three protons in different chemical environments, which would lead to complex multiplets in the aromatic region of the spectrum. Their specific chemical shifts and coupling patterns would be influenced by the positions of the fluorine and chlorine atoms.

-COOH proton: This proton typically appears as a broad singlet at a high chemical shift, and its signal can be confirmed by its disappearance upon shaking the sample with D₂O. docbrown.info

¹³C NMR Predictions: The carbon-13 NMR spectrum would show nine distinct signals, corresponding to each unique carbon atom in the molecule. docbrown.info

Carboxyl Carbon (-COOH): This signal would appear furthest downfield (highest ppm value) due to the strong deshielding effect of the two oxygen atoms. docbrown.info

Aromatic Carbons: Six distinct signals are expected for the six carbons of the substituted phenyl ring. The carbons directly bonded to the electronegative fluorine and chlorine atoms (C-2 and C-4) would show characteristic shifts and potential C-F coupling.

Chiral Carbon (-CH-): The carbon of the stereocenter.

Methyl Carbon (-CH₃): This signal would appear furthest upfield (lowest ppm value). docbrown.info

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Type | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

| C1 | -COOH | ~10-12 | br s | ~175-180 |

| C2 | -CH- | ~3.7-4.0 | q | ~40-45 |

| C3 | -CH₃ | ~1.5-1.7 | d | ~15-20 |

| C1' | Aromatic C | --- | --- | ~130-135 (d, JCF) |

| C2' | Aromatic C-F | --- | --- | ~158-162 (d, ¹JCF) |

| C3' | Aromatic C-H | ~7.2-7.4 | m | ~115-120 (d, JCF) |

| C4' | Aromatic C-Cl | --- | --- | ~130-135 |

| C5' | Aromatic C-H | ~7.1-7.3 | m | ~128-132 |

| C6' | Aromatic C-H | ~7.4-7.6 | m | ~125-130 (d, JCF) |

Note: Predicted values are estimates based on analogous structures. Actual values may vary. 'd' indicates a doublet due to C-F coupling, 'q' is a quartet, 'br s' is a broad singlet, 'm' is a multiplet.

Mass Spectrometry (MS) for Structural Confirmation and Fragmentation Pathways

The molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (C₉H₈ClFO₂), which is approximately 202.61 g/mol . The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak at approximately one-third the intensity of the M⁺ peak, reflecting the natural abundance of the ³⁷Cl isotope.

Key fragmentation pathways for "this compound" are expected to involve the loss of the carboxyl group and cleavages within the propanoic acid side chain, as well as fragmentation of the substituted aromatic ring. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl radical (•OH, mass = 17) and the loss of the carboxyl group (•COOH, mass = 45). Alpha-cleavage, the breaking of the bond between the carbonyl carbon and the adjacent carbon, is also a typical fragmentation pathway for carboxylic acids.

Table 4.3.1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | m/z (approx.) | Proposed Structure/Loss |

| [C₉H₈ClFO₂]⁺ | 202/204 | Molecular Ion |

| [C₉H₇ClFO]⁺ | 185/187 | Loss of •OH |

| [C₈H₈ClF]⁺ | 158/160 | Loss of •COOH |

| [C₇H₅ClF]⁺ | 143/145 | Loss of C₂H₃O₂ |

| [C₆H₃ClF]⁺ | 130/132 | Fragmentation of the aromatic ring |

It is important to note that the relative intensities of these fragment ions would depend on the ionization energy and the specific conditions of the mass spectrometry experiment. High-resolution mass spectrometry would be invaluable for confirming the elemental composition of the molecular ion and its fragments, thereby providing unambiguous structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Analysis and Conformational Studies

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in "this compound" and can provide insights into its conformational properties. Although a specific experimental IR spectrum for this compound is not publicly available, the characteristic absorption bands can be predicted based on the functional groups within its structure.

The most prominent feature in the IR spectrum would be the broad absorption band corresponding to the O-H stretching vibration of the carboxylic acid group, typically observed in the range of 3300-2500 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid molecules. The C=O stretching vibration of the carbonyl group in the carboxylic acid will give rise to a strong, sharp absorption band in the region of 1720-1700 cm⁻¹.

The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring can also be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region.

The carbon-halogen bonds will also exhibit characteristic absorptions. The C-Cl stretching vibration is typically found in the 800-600 cm⁻¹ range, while the C-F stretching vibration gives a strong absorption in the 1350-1000 cm⁻¹ region.

Table 4.4.1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300-2500 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1720-1700 | Strong, Sharp |

| Aromatic Ring | C-H Stretch | >3000 | Medium |

| Aromatic Ring | C=C Stretch | 1600-1450 | Medium to Weak |

| Alkyl | C-H Stretch | 2980-2850 | Medium |

| Fluoro Aromatic | C-F Stretch | 1350-1000 | Strong |

| Chloro Aromatic | C-Cl Stretch | 800-600 | Medium to Strong |

| Carboxylic Acid | C-O Stretch | 1320-1210 | Medium |

| Carboxylic Acid | O-H Bend | 1440-1395 and 950-910 | Medium |

Conformational studies using IR spectroscopy could involve analyzing the spectrum in different solvents or at various temperatures to observe shifts in the characteristic absorption bands, which can provide information about intermolecular interactions and the preferred spatial arrangement of the molecule.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state and for unambiguously establishing the absolute configuration of chiral molecules like "this compound." The compound possesses a chiral center at the second carbon of the propanoic acid chain, meaning it can exist as two non-superimposable mirror images (enantiomers).

While specific crystallographic data for "this compound" has not been reported in publicly accessible databases, a successful single-crystal X-ray diffraction experiment would provide a wealth of information. This would include the crystal system, space group, and the dimensions of the unit cell. The precise bond lengths, bond angles, and torsion angles of the molecule would be determined, offering a detailed picture of its solid-state conformation.

For determining the absolute configuration of a single enantiomer, anomalous dispersion techniques are employed. When X-rays interact with electrons, particularly those of heavier atoms like chlorine, a phase shift occurs. This leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). By carefully measuring and analyzing these differences, the absolute arrangement of atoms in space can be determined, and the enantiomer can be assigned as either (R) or (S) according to the Cahn-Ingold-Prelog priority rules. The Flack parameter is a key value refined during the crystallographic analysis that indicates the correctness of the assigned absolute structure; a value close to zero for a known enantiomer confirms the assignment.

Table 4.5.1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.5 |

| b (Å) | 6.2 |

| c (Å) | 15.4 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 780.5 |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.45 |

| Flack Parameter | ~0 (for a pure enantiomer) |

The crystal structure would also reveal details about the intermolecular interactions, such as the hydrogen bonding network formed by the carboxylic acid groups, which dictates the packing of the molecules in the crystal lattice.

Biological and Biochemical Research Non Clinical Perspective on 2 4 Chloro 2 Fluorophenyl Propanoic Acid Analogues

Interaction with Enzymes and Biological Pathways (Mechanism-Focused)

The structural features of 2-(4-Chloro-2-fluorophenyl)propanoic acid analogues make them intriguing candidates for interacting with various enzymes and biological transporters. The presence of the carboxylic acid group, the aromatic ring, and halogen substituents dictates their binding affinity and inhibitory potential.

Enzyme Inhibition Studies (e.g., aminotransferases, aminopeptidase (B13392206) N/CD13, urease)

Analogues of 2-arylpropanoic acid have been investigated for their inhibitory effects on several classes of enzymes. While specific studies on this compound are not extensively detailed in publicly available research, the broader class of halogenated arylpropanoic acids has shown activity against enzymes like urease. For instance, studies on thiourea (B124793) derivatives with halogenated phenyl groups have demonstrated potent urease inhibition researchgate.net. The presence of electron-withdrawing groups, such as chloro and fluoro substituents, on the aryl ring can influence the electronic environment of the molecule and its ability to interact with the enzyme's active site. For example, a derivative containing 3-chloro and 4-fluoro groups showed enhanced urease inhibition researchgate.net.

Aminopeptidase N (APN/CD13) is another enzyme target for which phenylpropanoic acid derivatives have been considered. Research on 3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives has yielded potent APN inhibitors, with some compounds showing IC50 values in the low micromolar range, even surpassing the activity of the known inhibitor bestatin (B1682670) researchgate.net. The general structure of an aryl ring attached to a propanoic acid moiety is a recurring motif in the design of APN inhibitors nih.gov.

While direct inhibitory data on aminotransferases by this compound is scarce, it is known that certain aromatic carboxylic acids can act as inhibitors of these enzymes patsnap.com. For example, selective inhibitors have been identified for both alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), although these are often structurally distinct from simple arylpropanoic acids nih.gov.

Table 1: Examples of Enzyme Inhibition by Arylpropanoic Acid Analogues and Related Compounds

| Compound Class/Derivative | Enzyme Target | Inhibition Data (IC50) | Reference |

|---|---|---|---|

| 3-amino-2-hydroxyl-3-phenylpropanoic acid derivative (7e) | Aminopeptidase N (APN/CD13) | 1.26 ± 0.01 µM | researchgate.net |

| Thiourea derivative with 3-chloro, 4-fluoro phenyl groups (2i) | Urease | 27.1 µg/mL | researchgate.net |

| Bestatin (reference inhibitor) | Aminopeptidase N (APN/CD13) | 2.55 ± 0.11 µM | researchgate.net |

| Thiourea (reference inhibitor) | Urease | 27.5 µg/mL | researchgate.net |

Ligand Binding Studies (e.g., L-type Amino Acid Transporter 1 (LAT1))

The L-type Amino Acid Transporter 1 (LAT1) is crucial for the transport of large neutral amino acids and is often overexpressed in cancer cells, making it a therapeutic target. The structure of this compound, being an analogue of phenylalanine, makes it a candidate for interaction with LAT1.

A prominent example of a halogenated arylpropanoic acid derivative that has been extensively studied as a LAT1 inhibitor is JPH203 ((S)-2-amino-3-(4-((5-amino-2-phenylbenzo[d]oxazol-7-yl)methoxy)-3,5-dichlorophenyl) propanoic acid) nih.gov. JPH203 is a potent and selective inhibitor of LAT1, with studies showing it inhibits L-leucine uptake with IC50 values in the sub-micromolar to low micromolar range in various cancer cell lines mdpi.comglpbio.com. For instance, in HT-29 colorectal cancer cells, JPH203 inhibited leucine (B10760876) uptake with an IC50 of 0.06 µM glpbio.com. Structural studies have revealed that JPH203 binds to the substrate-binding pocket of LAT1, arresting the transporter in an outward-facing conformation and thereby acting as a competitive, non-transportable inhibitor researchgate.netbiorxiv.org. The binding involves interactions of its α-carboxy and α-amino groups with the unwound parts of transmembrane helices in LAT1 researchgate.net. These findings highlight the potential for halogenated phenylpropanoic acid derivatives to be designed as specific ligands for amino acid transporters.

Structure-Activity Relationship (SAR) Studies of Halogenated Arylpropanoic Acid Derivatives

The biological activity of halogenated arylpropanoic acid derivatives is highly dependent on the nature, position, and number of halogen substituents on the aromatic ring. Halogenation can influence a molecule's lipophilicity, electronic properties, and steric profile, all of which are critical for enzyme and receptor interactions nih.govmdpi.com.

In the context of enzyme inhibition, SAR studies have shown that the presence and position of halogens can significantly modulate potency. For urease inhibitors, it has been noted that compounds with 3-chloro and 4-fluoro substitutions exhibit enhanced inhibitory activity researchgate.net. The introduction of halogens can increase the hydrophobicity of a molecule, which may lead to stronger interactions with hydrophobic pockets within an enzyme's active site nih.gov.

For antimicrobial activity, a clear correlation has been observed between the halogenation of certain compounds and their efficacy. In some series of compounds, the antimicrobial activity against Gram-positive strains increases with the atomic size of the halogen, from fluorine to iodine nih.gov. This effect is often linked to increased hydrophobicity, which can facilitate disruption of bacterial cell membranes nih.gov. For example, in a series of halogenated phenylboronic acids, diiodo- and fluoro-iodo-substituted compounds showed significant antibacterial and antibiofilm activity against Vibrio species nih.gov. The position of the halogen is also crucial; for instance, in some pyrrolopyrimidine series, a bromo or iodo substitution at the para-position of a benzylamine (B48309) group was found to be critical for potent activity against Staphylococcus aureus mdpi.com.

Antimicrobial Efficacy and Mechanisms of Action (Non-Therapeutic/Lead Compound Focus)

Arylpropanoic acids and their derivatives have been recognized for their broad biological activities, including antimicrobial effects orientjchem.org. The incorporation of halogens into these structures can further enhance this activity.

Broad-Spectrum Antimicrobial Activity of Halogenated Phenylpropanoic Acids in In Vitro Models

Halogenated organic compounds, in general, are known to possess antimicrobial properties nih.gov. Phenylpropanoic acids have been shown to inhibit the growth of both pathogenic and non-pathogenic bacteria and fungi, including Escherichia coli, Staphylococcus aureus, and Candida albicans mdpi.com. The antimicrobial efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC).

Table 2: Examples of In Vitro Antimicrobial Activity of Phenylpropanoic Acid Derivatives and Related Halogenated Compounds

| Compound/Derivative | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| 3-((4-hydroxyphenyl)amino)propanoic acid derivative with 4-NO2 phenyl substitution (30) | Staphylococcus aureus | 16 µg/mL | mdpi.com |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivative with 4-NO2 phenyl substitution (30) | Enterococcus faecalis | 16 µg/mL | mdpi.com |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivative with 4-NO2 phenyl substitution (30) | Escherichia coli | 32 µg/mL | mdpi.com |

| 2-phenylpropionic acid derivative (6l) | Staphylococcus aureus (ATCC 25923) | - (Promising activity reported) | nih.gov |

| 3,5-diiodo-2-methoxyphenylboronic acid (DIMPBA) | Vibrio parahaemolyticus | 100 µg/mL | nih.gov |

Investigation of Potential Biological Targets in Microorganisms

The mechanisms through which phenylpropanoic acids and their halogenated analogues exert their antimicrobial effects are multifaceted. For organic acids in general, one of the primary mechanisms of microbial inhibition is the disruption of the cell membrane frontiersin.org. The lipophilic nature of the undissociated acid allows it to diffuse across the cell membrane. Once inside the more alkaline cytoplasm, the acid dissociates, releasing a proton and an anion. This leads to intracellular acidification and the accumulation of the anion, which can disrupt metabolic processes and inhibit enzymes frontiersin.org.

The presence of halogens can enhance the lipophilicity of the molecule, potentially increasing its ability to intercalate into and disrupt the bacterial membrane nih.gov. Beyond membrane disruption, these compounds can also inhibit essential bacterial enzymes. For example, some free fatty acids have been shown to selectively inhibit bacterial enzymes involved in lipogenesis nih.gov. Furthermore, there is a strategy of developing inhibitors for bacterial resistance enzymes, which can restore the efficacy of existing antibiotics nih.gov. While the specific intracellular targets of this compound in microorganisms have not been fully elucidated, the general mechanisms attributed to organic acids and halogenated antimicrobials provide a framework for understanding their potential modes of action.

Biosynthesis and Metabolic Pathways of Phenylpropanoic Acids in Microorganisms

The biosynthesis of phenylpropanoic acids in microorganisms is fundamentally linked to the metabolism of aromatic amino acids. longdom.org Unlike plants, which have a well-established and extensively studied phenylpropanoid pathway for synthesizing a vast array of secondary metabolites, the corresponding pathways in microorganisms are more varied and often harnessed through metabolic engineering for biotechnological applications. frontiersin.orgnih.gov The core pathway for the synthesis of the aromatic precursors to all phenylpropanoic acids is the shikimate pathway. longdom.orgfrontiersin.org

The shikimate pathway is a seven-step metabolic route employed by bacteria, archaea, fungi, algae, and plants for the biosynthesis of the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan. longdom.orgfrontiersin.org This pathway commences with the condensation of phosphoenolpyruvate (B93156) (PEP), a glycolytic intermediate, and D-erythrose 4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway, to yield 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). frontiersin.org Through a series of enzymatic reactions, DAHP is converted to chorismate, a critical branch-point intermediate. longdom.orgnih.gov

From chorismate, the pathways to L-phenylalanine and L-tyrosine diverge. smpdb.cadavuniversity.org These two amino acids serve as the primary precursors for the C6-C3 backbone of phenylpropanoic acids. researchgate.netsci-hub.se The key enzymatic step that channels these amino acids into the phenylpropanoid route is their deamination, catalyzed by ammonia-lyases. semanticscholar.orgfrontiersin.org Phenylalanine ammonia-lyase (PAL) converts L-phenylalanine to trans-cinnamic acid, while tyrosine ammonia-lyase (TAL) converts L-tyrosine to p-coumaric acid (4-hydroxycinnamic acid). sci-hub.sesemanticscholar.org These enzymes are pivotal for the microbial production of phenylpropanoic acids and are often introduced into microbial hosts via genetic engineering to establish these pathways. semanticscholar.orgfrontiersin.org

While the shikimate pathway is conserved, the subsequent steps to produce more complex phenylpropanoids are not universally present in all microorganisms. researchgate.netnih.gov However, many fungi and some bacteria possess enzymes that can further modify cinnamic acid and its derivatives, for instance, through hydroxylation, methylation, and ligation to Coenzyme A, mirroring steps seen in the plant phenylpropanoid pathway. sci-hub.senih.gov For example, cinnamic acid 4-hydroxylase (C4H) can convert cinnamic acid to p-coumaric acid. sci-hub.se The activated form, p-coumaroyl-CoA, can then serve as a precursor for a variety of other compounds. sci-hub.se

The catabolism of phenylpropanoic acids has also been studied in microorganisms. For instance, in Escherichia coli, the degradation of 3-phenylpropanoic acid is initiated by a dioxygenase that attacks the aromatic ring, leading to its cleavage and eventual mineralization through central metabolic routes like the TCA cycle. semanticscholar.org

Microbial Production and Biocatalysis for Analogues

The microbial production and biocatalysis of analogues of this compound, particularly the broader class of 2-arylpropanoic acids (profens), represent a significant area of biotechnological research. This is largely driven by the pharmaceutical importance of enantiomerically pure profens, which are a major class of non-steroidal anti-inflammatory drugs (NSAIDs). semanticscholar.org Biocatalytic methods, employing either whole microbial cells or isolated enzymes, offer a green and highly selective alternative to chemical synthesis for producing single-enantiomer drugs. researchgate.net

Enzymatic Kinetic Resolution:

A primary strategy for producing enantiomerically pure 2-arylpropanoic acid analogues is the kinetic resolution of a racemic mixture. This approach utilizes stereoselective enzymes that preferentially convert one enantiomer of the substrate into a product, allowing for the separation of the unreacted, desired enantiomer. Lipases and esterases are the most commonly employed enzymes for this purpose. longdom.orgsemanticscholar.org The process typically involves the enantioselective esterification of the racemic acid or the hydrolysis of a racemic ester. semanticscholar.org

For example, carboxylesterases have been successfully used for the chiral resolution of racemic 2-arylpropionate esters. semanticscholar.org By selectively hydrolyzing one ester enantiomer to the corresponding acid, the other ester enantiomer can be isolated with high enantiomeric purity. Protein engineering has been applied to enhance the activity and stereoselectivity of these enzymes. For instance, site-directed mutagenesis of an esterase, Est924, successfully inverted its enantiopreference from the (R)- to the (S)-enantiomer of naproxen (B1676952) ethyl ester, yielding the pharmaceutically active (S)-naproxen. semanticscholar.org Lipase (B570770) B from Candida antarctica (CALB) is another well-studied biocatalyst used in the kinetic resolution of profens like flurbiprofen (B1673479) through enantioselective esterification. longdom.org

Whole-Cell Biotransformations:

Whole-cell biocatalysis offers several advantages over the use of isolated enzymes, including the obviation of enzyme purification and the in-situ regeneration of necessary cofactors. Various microorganisms, including bacteria of the genera Pseudomonas and Rhodococcus, are known for their versatile metabolic capabilities, including the transformation of aromatic and halogenated compounds. frontiersin.orgnih.govnih.gov

Pseudomonas species, in particular, have been extensively studied for their ability to degrade a wide range of xenobiotic compounds, including fluorinated aromatics. frontiersin.orgnih.govfrontiersin.org For instance, Pseudomonas putida has been shown to be capable of defluorinating organofluorine compounds. frontiersin.orgslideshare.net This capability is significant for the synthesis and modification of fluorinated profen analogues. The degradation pathways often involve dioxygenases, which can hydroxylate the aromatic ring and initiate a cascade of reactions leading to ring cleavage and, in some cases, defluorination. nih.gov

Rhodococcus strains are also recognized for their broad catabolic diversity and have been applied in various biotransformation processes. frontiersin.orgdavuniversity.orgnih.gov Their ability to handle toxic organic compounds and their robust enzymatic systems make them suitable candidates for the production of complex chemical structures. For example, Rhodococcus erythropolis has been used for the production of 3-hydroxypropionic acid from acrylic acid, demonstrating its potential for transforming propanoic acid derivatives. frontiersin.orgdavuniversity.org

The table below summarizes key research findings in the microbial production and biocatalysis of phenylpropanoic acid analogues.

Environmental Fate and Biotransformation of Halogenated Phenylpropanoic Acids

Microbial Degradation Pathways in Environmental Systems

The microbial breakdown of halogenated aromatic compounds is a key process in their environmental dissipation. Microorganisms have evolved diverse enzymatic systems to metabolize these often recalcitrant molecules. The degradation of 2-(4-Chloro-2-fluorophenyl)propanoic acid is expected to proceed through pathways analogous to those observed for other halogenated aromatic acids.

Identification and Characterization of Degradative Metabolites

While specific studies on the microbial degradation of this compound are not extensively documented in publicly available literature, the metabolic pathways can be inferred from studies on structurally similar compounds, such as the non-steroidal anti-inflammatory drug flurbiprofen (B1673479) (2-(2-fluorobiphenyl-4-yl)propanoic acid) and various chlorophenylacetic acids.

For instance, the microbial metabolism of flurbiprofen in activated sludge has been shown to result in the accumulation of a persistent metabolite, 4-(1-carboxyethyl)-2-fluorobenzoic acid. nih.goviipseries.org This suggests a degradation pathway where the non-halogenated or less halogenated phenyl ring is preferentially attacked, leading to the formation of a more stable, halogenated benzoic acid derivative. A similar initial step could be anticipated for this compound, potentially leading to the formation of 4-chloro-2-fluorobenzoic acid and other hydroxylated intermediates.

Studies on the degradation of 4-chlorophenylacetic acid by Pseudomonas species have identified several key intermediates, including homoprotocatechuic acid , 3-chloro-4-hydroxyphenylacetic acid , and 4-chloro-3-hydroxyphenylacetic acid . nih.govresearchgate.netnih.gov These findings suggest that hydroxylation of the aromatic ring is a common initial step in the microbial degradation of chlorinated aromatic acids. Therefore, it is plausible that the degradation of this compound would involve the formation of hydroxylated and subsequently ring-cleaved products.

Table 1: Plausible Degradative Metabolites of this compound based on Analogous Compounds

| Parent Compound | Analogous Compound | Potential Metabolites of this compound | Degradation Pathway Indicated |

| This compound | Flurbiprofen | 4-Chloro-2-fluorobenzoic acid | Preferential attack on the propanoic acid side chain or non-halogenated ring leading to a stable benzoic acid derivative. |

| This compound | 4-Chlorophenylacetic acid | Hydroxylated derivatives (e.g., 3-chloro-5-fluoro-4-hydroxyphenylpropanoic acid) | Hydroxylation of the aromatic ring as an initial step. |

| This compound | 4-Chlorophenylacetic acid | Ring-cleavage products (e.g., catechols and subsequent aliphatic acids) | Dioxygenase-mediated ring fission following hydroxylation. |

Influence of Halogen Substituents on Degradation Recalcitrance

The presence, type, and position of halogen substituents on an aromatic ring are critical factors determining its resistance to microbial degradation. researchgate.net The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making fluorinated aromatic compounds particularly recalcitrant to microbial attack compared to their chlorinated or brominated counterparts. researchgate.netnih.gov

The mixed halogenation in this compound, with both a chlorine and a fluorine atom, presents a significant challenge for microbial enzymes. The electron-withdrawing nature of both halogens deactivates the aromatic ring, making it less susceptible to electrophilic attack by microbial oxygenases, which are often the initiating enzymes in aerobic degradation pathways. researchgate.net

Furthermore, the position of the substituents is crucial. The ortho-fluorine and para-chlorine substitution pattern may sterically hinder the enzymatic attack on the aromatic ring. Studies on other halogenated aromatics have shown that the position of the halogen can significantly influence the rate and pathway of degradation.

The recalcitrance of halogenated compounds often leads to their persistence in the environment or the accumulation of partially degraded, and sometimes more toxic, metabolites. researchgate.net In the case of this compound, the initial degradation steps might be slow, and the complete mineralization to carbon dioxide and inorganic halides could be a lengthy process in many environmental systems.

Chemical Degradation Mechanisms in Environmental Matrices (e.g., hydrolysis, photolysis)

In addition to microbial processes, abiotic degradation mechanisms such as hydrolysis and photolysis can contribute to the transformation of halogenated phenylpropanoic acids in the environment.

Hydrolysis: The propanoic acid side chain of this compound is generally stable to hydrolysis under typical environmental pH conditions. While esters of carboxylic acids can undergo hydrolysis, the carboxylic acid group itself is not susceptible to this reaction. The carbon-halogen bonds on the aromatic ring are also highly resistant to hydrolysis under environmental conditions.

Persistence and Environmental Behavior of Halogenated Propanoic Acids

The combination of a stable aromatic ring and halogen substituents confers a significant degree of persistence to halogenated propanoic acids in the environment. The low volatility of these compounds means they are unlikely to be significantly transported in the atmosphere. Their primary environmental compartments are expected to be soil and water.

The mobility of this compound in soil will be influenced by its acidity and the organic matter content of the soil. As a carboxylic acid, its dissociation and, therefore, its solubility and sorption behavior will be pH-dependent. In general, organic acids tend to be more mobile in soils with higher pH.

The persistence of halogenated organic compounds is a significant environmental concern, as it can lead to their long-term presence in ecosystems and potential for bioaccumulation in organisms. researchgate.net The recalcitrance of the C-F bond, in particular, suggests that fluorinated aromatic compounds can persist for extended periods. nih.gov Therefore, this compound is expected to be a persistent organic pollutant in the environment.

Table 2: Summary of Factors Influencing the Environmental Behavior of this compound

| Environmental Process | Influencing Factors | Expected Behavior of this compound |

| Microbial Degradation | Presence of adapted microbial consortia, enzyme specificity, halogen substituents. | Slow to very slow degradation, potential for accumulation of persistent metabolites. |

| Hydrolysis | pH, temperature. | Generally stable under environmental conditions. |

| Photolysis | Sunlight intensity, presence of photosensitizers. | Potential for slow degradation in sunlit surface waters. |

| Sorption in Soil | Soil organic matter content, pH, clay content. | Moderate to high sorption, depending on soil properties. |

| Mobility in Soil/Water | Water solubility, sorption characteristics. | Potential for leaching into groundwater, particularly in low organic matter soils. |

| Overall Persistence | Combination of all degradation and transport processes. | Expected to be persistent in the environment. |

Conclusion and Future Research Directions

Summary of Key Research Findings and Gaps for 2-(4-Chloro-2-fluorophenyl)propanoic Acid

Research into this compound has primarily centered on its synthesis and potential applications as a building block in medicinal chemistry. The presence of chlorine and fluorine atoms on the phenyl ring, combined with the propanoic acid moiety, imparts unique electronic and steric properties to the molecule, making it an attractive scaffold for the development of novel compounds.

Emerging Methodologies in Synthesis and Characterization

The synthesis of arylpropanoic acids has traditionally relied on methods such as the Friedel-Crafts reaction. A general approach involves the Friedel-Crafts reaction between a substituted benzene (B151609) and a propionylating agent, followed by further modifications. For instance, a plausible synthesis for 2-(4-alkylphenyl)propanoic acids involves the Friedel-Crafts reaction of ethyl 2-chloropropionate with an alkylbenzene, catalyzed by anhydrous aluminum chloride, followed by hydrolysis. google.com

Emerging synthetic methodologies are focusing on more sustainable and efficient approaches. These include biocatalysis, where enzymes are used to achieve high chemo-, regio-, and enantioselectivity, and flow chemistry, which allows for safer and more scalable production. frontiersin.org For example, esterases have been successfully employed in the kinetic resolution of racemic ethyl 2-arylpropionates to produce the desired (S)-enantiomers, which often exhibit higher biological activity. frontiersin.org

In the realm of characterization, advanced analytical techniques are being increasingly applied. Chiral High-Performance Liquid Chromatography (HPLC) is a crucial tool for the separation and analysis of enantiomers of 2-arylpropanoic acids. nih.gov Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) remain fundamental for structural elucidation.

Potential for Further Exploration in Fundamental Chemical Research

The unique structural features of this compound present several avenues for fundamental chemical research. The interplay of the electron-withdrawing effects of the halogen substituents and the carboxylic acid group can be systematically studied to understand their influence on the acidity, reactivity, and intermolecular interactions of the molecule.

Further research could delve into the following areas:

Reaction Mechanism Studies: Investigating the mechanisms of various reactions, such as esterification and amidation, involving this compound can provide valuable insights into the role of the halogen substituents in directing the reaction pathways.

Supramolecular Chemistry: The ability of the carboxylic acid group to form hydrogen bonds, combined with the potential for halogen bonding, makes this molecule an interesting candidate for the design and synthesis of novel supramolecular assemblies and crystal engineering.

Catalysis: The compound or its derivatives could be explored as ligands for transition metal catalysts or as organocatalysts in asymmetric synthesis.

Predictive Modeling and Data-Driven Approaches in Halogenated Arylpropanoic Acid Studies

Predictive modeling and data-driven approaches are becoming indispensable tools in chemical research. Quantitative Structure-Activity Relationship (QSAR) models, for instance, can be developed to correlate the structural features of halogenated carboxylic acids with their biological activities or toxicities. nih.govnih.govresearchgate.net Such models can aid in the rational design of new compounds with desired properties while minimizing the need for extensive experimental screening.

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate various molecular descriptors, including electronic properties and reactivity indices, which can be used as inputs for QSAR models. These computational studies can also provide a deeper understanding of the molecular geometry and electronic structure of this compound and its derivatives. researchgate.net

Future research in this area could focus on developing robust QSAR models specifically for halogenated arylpropanoic acids to predict their various properties. Machine learning algorithms could also be utilized to analyze large datasets of related compounds to identify novel structural motifs associated with specific biological activities.

Q & A

Q. What are the recommended synthetic routes for 2-(4-Chloro-2-fluorophenyl)propanoic acid?

- Methodological Answer : A common approach involves the Friedel-Crafts alkylation of 4-chloro-2-fluorobenzene with propanoic acid derivatives, followed by purification via recrystallization. Alternatively, halogenation of pre-functionalized phenylpropanoic acid precursors can be optimized using fluorinating agents like Selectfluor®. Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to minimize byproducts such as dihalogenated analogs .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.

- Monitor airborne concentrations via gas chromatography-mass spectrometry (GC-MS) to ensure compliance with OSHA exposure limits .

- Implement emergency showers/eye wash stations and decontamination protocols for spills .

Q. How can impurities in synthesized this compound be identified?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is recommended for impurity profiling. Reference standards for common byproducts (e.g., dihalogenated isomers or hydroxylated derivatives) should be used for calibration. Mass spectrometry (MS) can further confirm structural identities .

Advanced Research Questions